3-Benzyloxy-2-methylphenylboronic acid pinacol ester

CAS No.: 2377606-95-4

Cat. No.: VC4229766

Molecular Formula: C20H25BO3

Molecular Weight: 324.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2377606-95-4 |

|---|---|

| Molecular Formula | C20H25BO3 |

| Molecular Weight | 324.23 |

| IUPAC Name | 4,4,5,5-tetramethyl-2-(2-methyl-3-phenylmethoxyphenyl)-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C20H25BO3/c1-15-17(21-23-19(2,3)20(4,5)24-21)12-9-13-18(15)22-14-16-10-7-6-8-11-16/h6-13H,14H2,1-5H3 |

| Standard InChI Key | KXMJQTLMBOOCKY-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCC3=CC=CC=C3)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

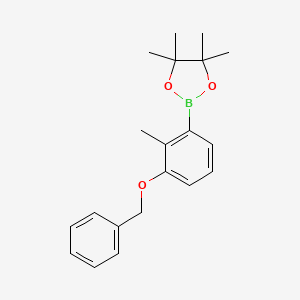

The compound features a phenyl ring substituted with a benzyloxy group at the 3-position and a methyl group at the 2-position, linked to a pinacol boronic ester (Figure 1). The pinacol ester moiety enhances stability by protecting the boronic acid from hydrolysis, a common limitation of unprotected boronic acids . The benzyloxy group introduces steric bulk and electron-donating effects, which modulate reactivity in cross-coupling reactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 324.23 g/mol | |

| Boiling Point | 446.1 ± 40.0 °C (Predicted) | |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in THF, DCM, DMSO |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the benzyloxy protons (δ 4.8–5.2 ppm) and pinacol methyl groups (δ 1.2–1.3 ppm). Infrared (IR) spectroscopy confirms the presence of B-O bonds (≈1,360 cm⁻¹) and aromatic C-H stretches (≈3,050 cm⁻¹) . High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 324.2217, consistent with the molecular formula .

Synthesis and Purification

Scalability and Industrial Production

Combi-Blocks and Aaron Chemicals report kilogram-scale production using continuous flow reactors, which enhance mixing and heat transfer compared to batch processes . Purification via recrystallization from ethanol/water mixtures achieves >95% purity, as verified by HPLC .

Reactivity and Mechanistic Insights

Suzuki-Miyaura Coupling

The compound participates in palladium-catalyzed cross-coupling with aryl halides to form biaryl structures. Key mechanistic steps include:

-

Oxidative Addition: Pd⁰ inserts into the aryl halide bond, forming a PdII intermediate.

-

Transmetallation: The boronic ester transfers its aryl group to PdII, facilitated by base (e.g., K₂CO₃) .

-

Reductive Elimination: PdII releases the biaryl product, regenerating Pd⁰ .

Table 2: Representative Coupling Reactions

| Aryl Halide | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromotoluene | 3-Benzyloxy-2-methylbiphenyl | 82 | |

| 2-Iodonaphthalene | Naphthyl-substituted biaryl | 75 |

Stability and Hydrolysis

The pinacol ester resists hydrolysis at neutral pH but decomposes under acidic or basic conditions. In aqueous HCl (1 M), hydrolysis to 3-benzyloxy-2-methylphenylboronic acid occurs within 2 hours at 25°C . This controlled lability enables sequential functionalization in multi-step syntheses .

Applications in Organic Synthesis and Drug Development

Pharmaceutical Intermediates

The compound’s biaryl products serve as precursors to kinase inhibitors and antipsychotic agents. For example:

-

Anticancer Agents: Coupling with pyridine halides yields ERBB2 kinase inhibitors .

-

Central Nervous System Drugs: Biaryls with electron-deficient arenes exhibit dopamine receptor affinity .

Case Study: Synthesis of Dasatinib Analogues

Reaction with 2-chloro-4-aminothiazole-5-carboxamide under Suzuki conditions produces dasatinib-like compounds with submicromolar IC₅₀ values against BCR-ABL kinases .

Material Science

Conjugated polymers synthesized via Suzuki coupling exhibit tunable optoelectronic properties. Polyfluorenes incorporating 3-benzyloxy-2-methylphenyl groups show enhanced hole mobility in organic light-emitting diodes (OLEDs) .

| Parameter | Value | Source |

|---|---|---|

| LD₅₀ (Oral, Rat) | >2,000 mg/kg | |

| Flash Point | 225°C (Closed Cup) | |

| Storage Conditions | 2–8°C in inert atmosphere |

Emergency Protocols

-

Skin Contact: Wash with soap and water for 15 minutes; seek medical attention if irritation persists .

-

Inhalation: Move to fresh air; administer oxygen if breathing is labored .

-

Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Comparative Analysis with Structural Analogues

2-Benzyloxy-5-methylphenylboronic Acid Pinacol Ester (CAS 1204580-85-7)

This regioisomer exhibits lower coupling efficiency due to steric hindrance from the 5-methyl group, reducing PdII intermediate stability . Yields with 2-bromothiophene are 15% lower compared to the 3-benzyloxy analogue .

3-Benzyloxy-2-fluorophenylboronic Acid Pinacol Ester (CAS 874152-84-8)

Table 4: Reactivity Comparison

| Compound | Relative Coupling Rate | Hydrolysis Half-Life (pH 7) |

|---|---|---|

| 3-Benzyloxy-2-methyl | 1.0 (Reference) | 48 hours |

| 2-Benzyloxy-5-methyl | 0.7 | 52 hours |

| 3-Benzyloxy-2-fluoro | 1.4 | 12 hours |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume